18-Methyleicosanoic acid
Overview
Description
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid. It has a hydrophobic surface and can act as a boundary lubricant . It is a major covalently bound fatty acid in mammalian hair fibres . It is also found in minor amounts in the fatty acid components of a wide range of biological materials .
Synthesis Analysis
18-MEA was synthesized in gram-amounts in a 7-step chemical synthesis at an overall yield of 34% . The corresponding thioester with cysteine (Cys-18-MEA) serving as a model compound was obtained at a yield of 85% .Molecular Structure Analysis
18-MEA is a methyl-branched fatty acid that is arachidic acid substituted by a methyl group at position 18 . It is a branched-chain saturated fatty acid, a long-chain fatty acid, and a methyl-branched fatty acid .Chemical Reactions Analysis
MEA is released by surface restricted reagents indicating that it is located exclusively in or on the surface of the cuticle cells . When either neutral hydroxylamine or acidic chlorine solutions are applied to hair and wool fibres, fatty acids are liberated, indicating the presence of thioester bonds .Physical And Chemical Properties Analysis
18-MEA has a molecular weight of 326.6 g/mol . It is a branched-chain saturated fatty acid, a long-chain fatty acid, and a methyl-branched fatty acid .Scientific Research Applications
Nanoscale Imaging and Tribological Properties
18-Methyleicosanoic acid plays a significant role in the surface properties of hair, particularly in its tribological behavior. Atomic force microscopy has revealed that this fatty acid contributes to the unique surface characteristics of hair, influencing aspects like friction and hardness. This understanding is crucial for developing hair care products and for studying the impact of various treatments on hair's physical properties (Luengo, Hallégot, & Leroy, 2006).
Molecular Dynamics in Langmuir Monolayers
The molecular dynamics of 18-Methyleicosanoic acid have been studied in Langmuir monolayers, which are model systems for biological membranes. These studies shed light on the behavior of this fatty acid under various conditions, providing insights into its conformational and dynamical properties. Such research is valuable for understanding the interactions and stability of lipid monolayers, which are relevant in various biological and material science applications (McMullen & Kelty, 2007).
Role in Cuticular Cell Membrane Complex
18-Methyleicosanoic acid is an integral part of the cuticular cell membrane complex (CCMC) in mammalian keratin fibers. It is covalently linked to the outer surface and forms a part of the outer β-layer of the CCMC. Its presence affects the cohesive forces between different layers of the CCMC, influencing the process of cuticular delamination. This knowledge is important for understanding the structural integrity of hair and other keratin fibers (Smith & Swift, 2002).
Safety And Hazards
As per the Chemical Safety Data Sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured and all sources of ignition should be removed .
Future Directions
The importance of 18-MEA has only recently been recognized . It has been found in minor amounts in the fatty acid components of a wide range of biological materials, but the current interest results from it being the major covalently bound fatty acid in mammalian hair fibres . Future research may focus on its role in other biological systems and potential applications in cosmetic treatments .
properties
IUPAC Name |
18-methylicosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOZWDQPJAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312907 | |
Record name | 18-Methyleicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
18-Methyleicosanoic acid | |
CAS RN |
36332-93-1 | |
Record name | 18-Methyleicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36332-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylarachidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Methyleicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLARACHIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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